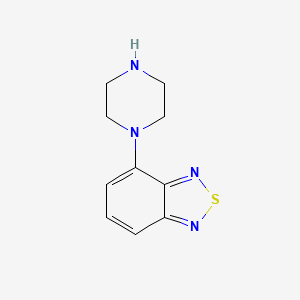

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-

Description

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is a heterocyclic compound featuring a benzothiadiazole core substituted at the 4-position with a piperazinyl group. The benzothiadiazole scaffold is characterized by a fused aromatic ring system containing two nitrogen atoms and one sulfur atom, which confers unique electronic properties, including strong electron-withdrawing capabilities and tunable luminescence . The piperazine moiety enhances solubility and provides a versatile site for further functionalization, making this compound valuable in materials science and medicinal chemistry. Applications range from organic light-emitting diodes (OLEDs) to bioactive molecules targeting apoptosis or cancer .

Properties

IUPAC Name |

4-piperazin-1-yl-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJFRQGXFVVZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465446 | |

| Record name | 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118306-79-9 | |

| Record name | 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- typically involves the reaction of 2,1,3-benzothiadiazole with piperazine under specific conditions. One common method includes the use of a solvent such as toluene and a base like N,N-diisopropylethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves halogenation or nitration of the benzothiadiazole ring.

Oxidation and Reduction Reactions: The compound can be reduced back to its precursor diamine under specific conditions.

Common Reagents and Conditions:

Halogenation: Typically uses reagents like bromine or chlorine in the presence of a catalyst.

Reduction: Often employs reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Chemistry: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is used in the synthesis of various organic compounds, particularly in the development of photoluminescent materials and organic light-emitting diodes (OLEDs) .

Biology and Medicine:

Industry: In industry, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, which are essential for modern electronic devices .

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- involves its interaction with specific molecular targets, often through its electron-withdrawing properties. This interaction can influence various pathways, including those involved in electronic conduction and photoluminescence . The piperazine group may also enhance the compound’s ability to interact with biological molecules, potentially making it a valuable scaffold in drug design .

Comparison with Similar Compounds

4-(1-Piperazinyl)-2,1,3-Benzoxadiazole

- Core Structure : Replaces sulfur in benzothiadiazole with oxygen (benzoxadiazole).

- Key Differences :

- The oxygen atom in benzoxadiazole reduces electron-withdrawing strength compared to sulfur in benzothiadiazole, leading to a higher LUMO energy level and wider bandgap (3.2 eV vs. 2.8 eV for benzothiadiazole derivatives) .

- Example : 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (CAS 139332-66-4, C₁₀H₁₁N₅O₃) is used in lysosome staining due to its fluorescence properties .

Benzo[d][1,2,3]thiadiazole (isoBTD)

4,7-Diphenyl-2,1,3-Benzothiadiazole (P2-BTD)

- Substituents : Phenyl groups at 4- and 7-positions.

- Key Differences: Extended π-conjugation enhances fluorescence quantum yield (Φ = 0.85 vs. 0.45 for unsubstituted benzothiadiazole) . Crystallizes in a monoclinic lattice with strong intermolecular π-π interactions, favoring scintillation applications .

Piperazinyl Substitution

- Target Compound: Synthesized via nucleophilic substitution of 4-chloro-2,1,3-benzothiadiazole with piperazine in 2-propanol/water, yielding 65–70% product .

- Comparison: 4-(4-Benzhydrylpiperazin-1-oyl)thiazole: Synthesized using 1-benzhydrylpiperazine, TBTU, and DMAP in DMF, achieving 28–67% yields . 4-(N,N-Dimethylaminosulfonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole: Requires sulfonation and piperazine coupling, with lower yields (~50%) due to steric hindrance .

Physicochemical and Electronic Properties

Table 1. Comparative Data for Selected Derivatives

Anticancer Activity

Biological Activity

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole ring linked to a piperazine moiety. This unique structure is associated with various biological activities, including anticancer properties and interactions with specific molecular targets.

The biological activity of 2,1,3-benzothiadiazole derivatives often involves their interaction with various proteins and enzymes. The sulfonyl group in the compound enhances binding through hydrogen bonding and electrostatic interactions. This mechanism is crucial for modulating the activity of target molecules, leading to various therapeutic effects.

Anticancer Activity

Research has shown that benzothiadiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance:

- Cytotoxicity Studies : A study reported that benzothiadiazole-piperazine derivatives displayed potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

- Structure-Activity Relationship (SAR) : The design of novel benzothiadiazole-piperazine conjugates has led to compounds with enhanced anticancer properties. For example, a library of 1,2,3-triazole hybrids was synthesized and evaluated for antiproliferative activity against multiple cancer cell lines .

PPARδ Agonist Activity

Another significant aspect of this compound is its role as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist. PPARδ is a target for treating metabolic syndrome:

- Agonist Efficacy : A derivative exhibited high agonist activity with an EC50 value of 4.1 nM and demonstrated the ability to upregulate high-density lipoprotein cholesterol levels in vivo .

Antimicrobial Properties

Benzothiadiazole derivatives have also been explored for their antimicrobial activities:

- Broad-Spectrum Activity : Compounds containing the benzothiadiazole framework have shown promise in inhibiting bacterial growth and may serve as leads for developing new antimicrobial agents .

Case Studies

Q & A

Q. What are the recommended safety protocols for handling 4-(1-piperazinyl)-2,1,3-benzothiadiazole in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coat, goggles) due to potential skin/eye irritation and respiratory risks. Use in a fume hood to avoid inhalation. Storage should be in a cool, dry place (20–25°C) away from oxidizing agents and acids. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Emergency procedures include flushing exposed areas with water and contacting Chemtrec for spills .

Q. What synthetic routes are available for preparing 4-(1-piperazinyl)-2,1,3-benzothiadiazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution on halogenated benzothiadiazole derivatives with piperazine. For example, refluxing 4-chloro-2,1,3-benzothiadiazole with piperazine in ethanol at 80°C for 6–8 hours under inert atmosphere. Optimization includes:

- Catalysts : Adding glacial acetic acid (5 drops) to enhance reactivity .

- Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of synthesized 4-(1-piperazinyl)-2,1,3-benzothiadiazole?

- Methodological Answer : Use a combination of:

- Spectroscopy : FT-IR to confirm functional groups (e.g., C-N stretch at 1250–1350 cm⁻¹) and ¹H/¹³C NMR to verify piperazinyl proton environments (δ 2.5–3.5 ppm for N-CH₂ groups) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 4-(1-piperazinyl)-2,1,3-benzothiadiazole analogs for enhanced receptor affinity?

- Methodological Answer : SAR studies show that substituents on the piperazine ring significantly impact biological activity. For example:

- Electron-withdrawing groups (e.g., -NO₂ at the 3-position of the phenylpiperazinyl moiety) increase 5-HT₁A receptor affinity (Ki < 10 nM) .

- Bulkier groups (e.g., benzyl or norbornene) improve metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) can predict binding poses to prioritize synthesis .

Q. What advanced analytical methods are suitable for quantifying 4-(1-piperazinyl)-2,1,3-benzothiadiazole in biological matrices?

- Methodological Answer :

- Sample Preparation : Ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) using 1-dodecanol as the extractant, achieving >90% recovery from urine .

- Quantification : Capillary zone electrophoresis (CZE) at pH 7.4 with UV detection (λ = 254 nm) or HPLC-MS/MS (LOQ = 0.1 ng/mL) .

Q. How can researchers resolve contradictions in reported stability data for 4-(1-piperazinyl)-2,1,3-benzothiadiazole under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C/40°C. The compound is stable at pH 5–9 but hydrolyzes rapidly in strong acids/bases (t₁/₂ < 24 hours at pH 1) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, but prolonged storage at >40°C accelerates dimerization .

Q. What strategies are effective for evaluating the enzyme inhibition potential of 4-(1-piperazinyl)-2,1,3-benzothiadiazole derivatives?

- Methodological Answer :

- In Vitro Assays : Measure AST/ALT enzyme activity in human serum using spectrophotometric kits (e.g., Abcam). Derivatives like A2 and A5 show 50% inhibition at 10 µM, while A3/A4 act as activators .

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) and Ki values .

Q. How can 4-(1-piperazinyl)-2,1,3-benzothiadiazole be integrated into positron emission tomography (PET) tracer development?

- Methodological Answer : Radiolabel the compound with ¹¹C or ¹⁸F for in vivo imaging. For example:

- ¹¹C-Labeling : React precursor with [¹¹C]methyl iodide via a piperazinyl azetidine scaffold, achieving radiochemical purity >95% .

- Validation : Perform biodistribution studies in rodents, with blocking experiments using cold analogs to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.